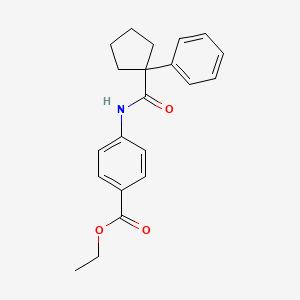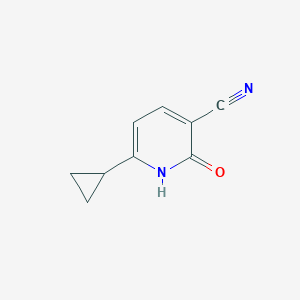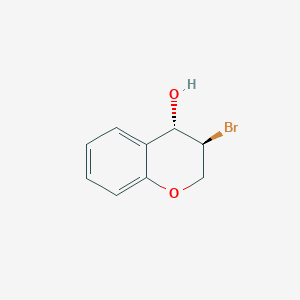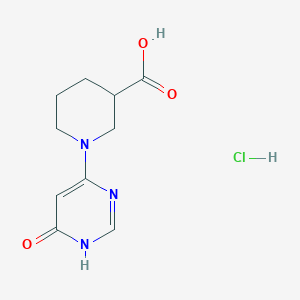![molecular formula C25H19ClN4O2S2 B2823350 2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 1223838-88-7](/img/structure/B2823350.png)
2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It belongs to the 4-quinazoline group, which is known for its hypnotic and anticonvulsive properties .
Synthesis Analysis
The synthesis of this compound involves substituting the benzene ring in the quinazolone molecule by the pyridine ring . The synthesis can be achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .Molecular Structure Analysis
The molecular formula of the compound is C17H15N3O3 . The molecular weight is 309.32 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.32 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.科学的研究の応用
Heterocyclic Synthesis
Thiourea-acetamides, structurally similar to the compound , serve as precursors in the synthesis of various heterocycles, employing cascade reactions for efficient atom economy. For instance, they can react with benzils to yield functionalized thiohydantoins, or with benzaldehydes and ethyl cyanoacetate or malononitrile to form imidazo[1,2-c]pyrimidines, highlighting the compound's utility in synthesizing crucial heterocycles in medicinal chemistry (Schmeyers & Kaupp, 2002).
Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines, structurally related to the compound, have been explored as potential thymidylate synthase inhibitors, a key target in anticancer therapy. The synthesis involves a series of reactions, including Heck coupling, cyclization, and condensation, demonstrating the compound's relevance in creating analogs with potential medicinal applications (Gangjee, Qiu, & Kisliuk, 2004).
Crystal Structure Insights
The crystal structures of similar acetamide derivatives reveal a folded conformation around the thioacetamide bridge, indicating intramolecular interactions that could influence the compound's reactivity and interaction with biological targets. This understanding is vital for drug design and predicting the compound's behavior in biological systems (Subasri et al., 2016).
Antitumor and Antimicrobial Applications
Compounds structurally akin to the molecule have been synthesized with expectations of antitumor activity. The specific structures and functional groups introduced during synthesis play a critical role in the compound's biological activity, illustrating the compound's potential in cancer therapy (Kadah, 2016). Furthermore, thienopyrimidine linked rhodanine derivatives, resembling the compound, have shown promising antimicrobial activity, indicating the compound's utility in developing new antimicrobial agents (Kerru et al., 2019).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as an irreversible inhibitor of the EGFR . It binds to the ATP-binding site of the enzyme, thereby blocking the attachment of ATP and subsequent activation of the receptor. The inhibition prevents the receptor from activating the downstream proteins in the signal transduction pathway that are necessary for the proliferation of cancer cells .
Biochemical Pathways
The EGFR pathway is involved in cell growth and proliferation. When this compound inhibits EGFR, it prevents the activation of the PI3K-AKT pathway, which is responsible for cell survival, and the RAS-RAF-MEK-ERK pathway, which is responsible for cell proliferation .
Pharmacokinetics
The compound has been optimized for improved pharmacokinetic properties . It has good aqueous solubility, which is important for oral bioavailability. The compound potently inhibits the EGFR at the nanomolar level, indicating a strong affinity for its target .
Result of Action
The inhibition of EGFR by this compound results in reduced proliferation of cancer cells. Specifically, it has shown strong antiproliferative activity against H1975 non-small cell lung cancer cells . It also shows promising antitumor efficacy in a murine EGFR-driven H1975 xenograft model .
特性
IUPAC Name |
2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S2/c26-19-11-5-4-9-17(19)13-28-20(31)15-33-25-29-21-18-10-6-12-27-23(18)34-22(21)24(32)30(25)14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIVYJVDJYJCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-(6,6-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2823271.png)

![Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2823273.png)
![N-[2-(Diethylamino)-4-oxo-1,3-benzothiazin-6-yl]-2-ethylsulfanylacetamide](/img/structure/B2823276.png)
![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)

![N-benzyl-2-(3-(2-(2-fluorophenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2823281.png)
![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)
![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)

![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)
![(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2823290.png)
